molecular formula C12H12N2O6S2 B12786238 4,4'-Hydrazine-1,2-diyldibenzenesulfonic acid CAS No. 6337-85-5

4,4'-Hydrazine-1,2-diyldibenzenesulfonic acid

Cat. No.: B12786238
CAS No.: 6337-85-5
M. Wt: 344.4 g/mol
InChI Key: CLGOJWOVTIGLHI-UHFFFAOYSA-N
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Description

4,4’-Hydrazine-1,2-diyldibenzenesulfonic acid is an organic compound characterized by the presence of hydrazine and sulfonic acid functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Hydrazine-1,2-diyldibenzenesulfonic acid typically involves the reaction of hydrazine with a sulfonated benzene derivative. One common method is the reaction of 4,4’-dihydroxybenzene with hydrazine hydrate in the presence of a sulfonating agent such as sulfuric acid. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of 4,4’-Hydrazine-1,2-diyldibenzenesulfonic acid may involve large-scale batch or continuous processes. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4’-Hydrazine-1,2-diyldibenzenesulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of 4,4’-Hydrazine-1,2-diyldibenzenesulfonic acid involves its interaction with molecular targets and pathways. The hydrazine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its interaction with target molecules .

Properties

CAS No.

6337-85-5

Molecular Formula

C12H12N2O6S2

Molecular Weight

344.4 g/mol

IUPAC Name

4-[2-(4-sulfophenyl)hydrazinyl]benzenesulfonic acid

InChI

InChI=1S/C12H12N2O6S2/c15-21(16,17)11-5-1-9(2-6-11)13-14-10-3-7-12(8-4-10)22(18,19)20/h1-8,13-14H,(H,15,16,17)(H,18,19,20)

InChI Key

CLGOJWOVTIGLHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NNC2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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